1-(3-Chloro-2-methylphenyl)-3-methylthiourea
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Overview
Description
1-(3-Chloro-2-methylphenyl)-3-methylthiourea is a chemical compound that belongs to the class of thiourea derivatives.
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-methylthiourea typically involves the reaction of 3-chloro-2-methylaniline with methyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and the product is obtained in good yield. The reaction can be represented as follows:
3-chloro-2-methylaniline+methyl isothiocyanate→this compound
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has indicated its potential use in developing new pharmaceuticals due to its biological activity.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-methylthiourea involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can help in managing conditions like peptic ulcers and kidney stones .
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-3-methylthiourea can be compared with other thiourea derivatives, such as:
1-(3-Chloro-2-methylphenyl)-3-phenylthiourea: Similar in structure but with a phenyl group instead of a methyl group, which may alter its biological activity.
1-(3-Chloro-2-methylphenyl)-3-ethylthiourea: Contains an ethyl group, which can affect its solubility and reactivity.
1-(3-Chloro-2-methylphenyl)-3-butylthiourea: The butyl group can influence its pharmacokinetic properties.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-6-7(10)4-3-5-8(6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYASPXPJBYSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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